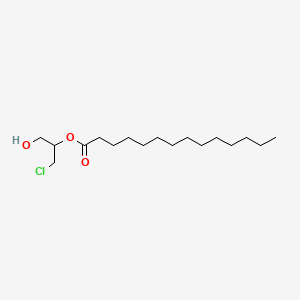
1-Chloro-3-hydroxypropan-2-YL tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-hydroxypropan-2-YL tetradecanoate, also known as CHPT, is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. CHPT is a derivative of 1-chloro-2,3-epoxypropane and tetradecanoic acid, and its chemical formula is C20H39ClO4.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-hydroxypropan-2-YL tetradecanoate involves its ability to react with nucleophilic groups, such as thiols and amines, in proteins and other biomolecules. This reaction can lead to the formation of covalent adducts that can alter the structure and function of the target molecule. In the case of ROS, 1-Chloro-3-hydroxypropan-2-YL tetradecanoate can scavenge these reactive species and prevent them from damaging cellular components, such as DNA and lipids.
Biochemical and Physiological Effects:
1-Chloro-3-hydroxypropan-2-YL tetradecanoate has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 1-Chloro-3-hydroxypropan-2-YL tetradecanoate can act as an antioxidant and protect cells from oxidative stress. At higher concentrations, 1-Chloro-3-hydroxypropan-2-YL tetradecanoate can induce cell death via apoptosis or necrosis. 1-Chloro-3-hydroxypropan-2-YL tetradecanoate has also been shown to modulate the activity of various enzymes, such as protein kinases and phosphatases, which are involved in signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Chloro-3-hydroxypropan-2-YL tetradecanoate in lab experiments is its specificity for ROS and other nucleophilic groups. This allows researchers to selectively target these molecules and study their effects on cellular processes. Another advantage is the ease of synthesis and purification of 1-Chloro-3-hydroxypropan-2-YL tetradecanoate, which makes it readily available for use in a wide range of experiments. However, one limitation of 1-Chloro-3-hydroxypropan-2-YL tetradecanoate is its potential toxicity at high concentrations, which can affect the viability and function of cells.
Zukünftige Richtungen
There are several future directions for research on 1-Chloro-3-hydroxypropan-2-YL tetradecanoate, including its use as a tool for studying oxidative stress and redox signaling in various disease models. 1-Chloro-3-hydroxypropan-2-YL tetradecanoate can also be modified to improve its specificity and potency, or to target specific ROS species. Additionally, the development of new analytical techniques, such as imaging mass spectrometry, can provide more detailed information on the localization and distribution of 1-Chloro-3-hydroxypropan-2-YL tetradecanoate adducts in cells and tissues. Overall, 1-Chloro-3-hydroxypropan-2-YL tetradecanoate has the potential to advance our understanding of the role of ROS in health and disease, and to facilitate the development of new therapeutic strategies.
Synthesemethoden
1-Chloro-3-hydroxypropan-2-YL tetradecanoate can be synthesized by reacting 1-chloro-2,3-epoxypropane with tetradecanoic acid in the presence of a base catalyst. The reaction proceeds via the ring-opening of the epoxide group by the carboxylic acid, followed by the substitution of the chloride ion at the alpha position of the hydroxyl group. The resulting product is a white crystalline solid that can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-hydroxypropan-2-YL tetradecanoate has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and toxicology. One of the primary uses of 1-Chloro-3-hydroxypropan-2-YL tetradecanoate is as a chemical probe to study the role of reactive oxygen species (ROS) in cellular signaling and oxidative stress. 1-Chloro-3-hydroxypropan-2-YL tetradecanoate can react with ROS to form a stable adduct, which can be detected by mass spectrometry or fluorescence spectroscopy. This technique has been used to investigate the redox regulation of various proteins and enzymes, such as peroxiredoxins and glutathione peroxidases.
Eigenschaften
IUPAC Name |
(1-chloro-3-hydroxypropan-2-yl) tetradecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,19H,2-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUKGWYRAJZVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858156 |
Source


|
| Record name | 1-Chloro-3-hydroxypropan-2-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1330166-18-1 |
Source


|
| Record name | 1-Chloro-3-hydroxypropan-2-yl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

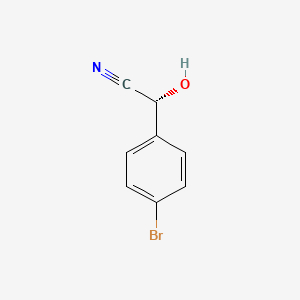
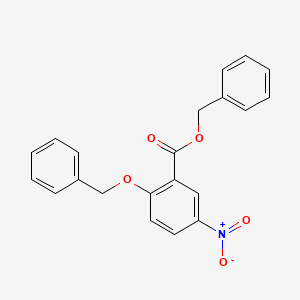

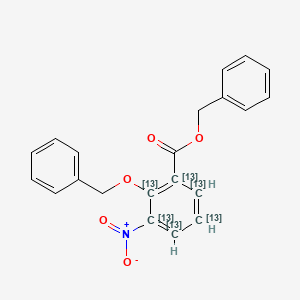
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)

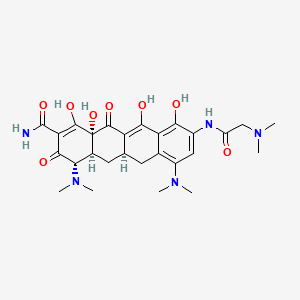

![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)
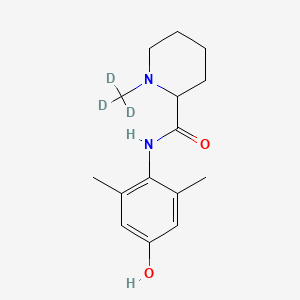
![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)
![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)